molecular formula C12H6O8 B583258 Galloflavin CAS No. 568-80-9

Galloflavin

Cat. No.: B583258
CAS No.: 568-80-9
M. Wt: 278.17 g/mol
InChI Key: UXHISTVMLJLECY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Galloflavin inhibits both the A and B isoforms of LDH . It serves as a competitive inhibitor with NADH for LDH . This inhibition of LDH is, to date, the only biochemical effect described for this compound .

Cellular Effects

This compound has been found to effectively inhibit cell growth in endometrial cancer cell lines and primary cultures of human endometrial cancer . It blocks aerobic glycolysis at micromolar concentrations, does not interfere with cell respiration, and induces cell death by triggering apoptosis . In colorectal cancer cells, this compound can inhibit the malignant behavior in the inflammatory microenvironment by targeting NLRP3 .

Molecular Mechanism

This compound inhibits LDH by preferentially binding the free enzyme, without competing with the substrate or cofactor . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 . This compound is bound to NLRP3 not ASC protein .

Temporal Effects in Laboratory Settings

In cultured tumor cells, this compound blocked aerobic glycolysis at micromolar concentrations . Over time, it did not interfere with cell respiration, and induced cell death by triggering apoptosis .

Dosage Effects in Animal Models

The toxicity study of this compound showed that it did not cause fatal effects when administered at a maximum dose of 400 mg/kg . The finally used concentration of 20 mg/kg this compound might be insufficient to achieve anticancer effects in vivo .

Metabolic Pathways

This compound disrupts aerobic glycolysis, a key mechanism by which cancer cells consume glucose as its primary energy source . It serves as a competitive inhibitor with NADH for LDH, thereby disrupting this metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galloflavin is synthesized from gallic acid. The synthesis involves the reaction of gallic acid with specific reagents under controlled conditions to produce this compound. The detailed synthetic route includes the esterification of gallic acid followed by cyclization and oxidation steps .

Industrial Production Methods: While this compound is not yet commercially available, its synthesis can be scaled up for industrial production. The process involves optimizing the reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, pH, and reaction time during the synthesis .

Chemical Reactions Analysis

Types of Reactions: Galloflavin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .

Scientific Research Applications

Galloflavin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and metabolic pathways.

    Biology: Investigated for its effects on cellular metabolism and energy production.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit lactate dehydrogenase and block glycolysis.

Comparison with Similar Compounds

Galloflavin is unique in its ability to inhibit both the A and B isoforms of lactate dehydrogenase. Similar compounds include:

This compound’s dual inhibition of both isoforms and its specific binding mechanism make it a distinctive and promising compound for further research and therapeutic development.

Properties

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
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